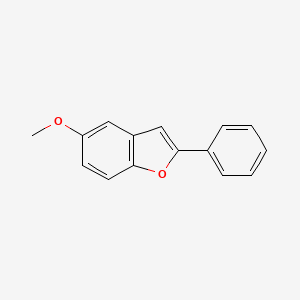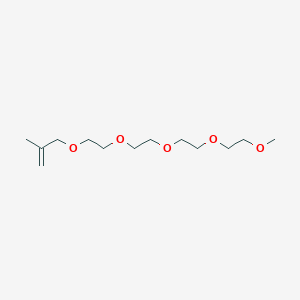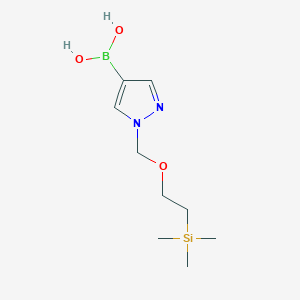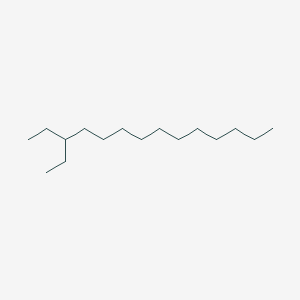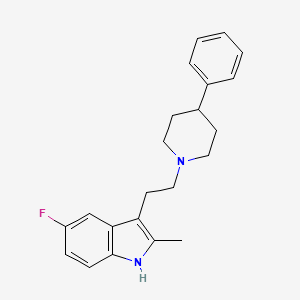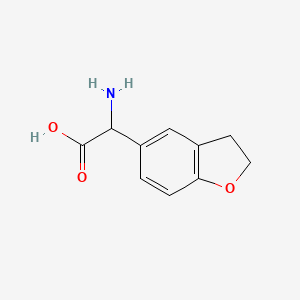
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Vue d'ensemble
Description
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid , also known as 5-APDB , belongs to the benzofuran class of compounds. It features a benzofuran ring system with an amino group and a carboxylic acid group attached. The compound’s unique structural features make it an interesting candidate for various biological and pharmacological applications .
Synthesis Analysis
The synthesis of 5-APDB involves the introduction of an amino group at the 2-position of the benzofuran ring. Various synthetic routes have been explored, including modifications of existing benzofuran derivatives. Researchers have focused on optimizing yields, regioselectivity, and scalability to facilitate large-scale production .
Molecular Structure Analysis
The molecular structure of 5-APDB consists of a benzofuran core with an amino group (NH₂) and a carboxylic acid group (COOH) attached. The 2,3-dihydro-1-benzofuran moiety contributes to its unique pharmacophore. The 5-position of the benzofuran ring is substituted with the amino group, which plays a crucial role in its biological activity .
Chemical Reactions Analysis
5-APDB has been investigated for its reactivity in various chemical reactions. Notably, the 5-position of the benzofuran nucleus can undergo substitution reactions, leading to the synthesis of diverse derivatives. Substituents such as halogens, nitro groups, and hydroxyl groups have been explored for their impact on antibacterial activity .
Orientations Futures
Researchers should continue exploring the pharmacological potential of 5-APDB and its derivatives. Further studies are needed to understand its precise mechanisms of action, optimize synthetic routes, and evaluate safety profiles. Additionally, investigations into its potential therapeutic applications, including antimicrobial properties, are warranted .
: Hiremathad, A., Patil, M. R., R., C. K., Chand, K., Santos, M. A., & Keri, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5, 96809-96828. Read more : NIST Chemistry WebBook. Benzofuran, 2,3-dihydro-. View structure
Propriétés
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9H,3-4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGLSCFXJWMUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

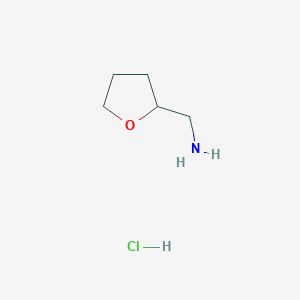
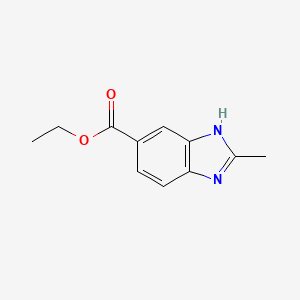


![Poly[(methyl)(aminoethylaminopropyl)siloxane]-poly(dimethylsiloxane)](/img/structure/B3280562.png)

